Human Nav1.7 Inhibition Potency: 48-Fold Superiority Over a Clinical-Stage Nav1.7 Blocker
The compound displays highly potent inhibition of human Nav1.7 (IC50 = 0.23 nM), which is significantly better than many structurally related diphenylurea or other small-molecule Nav1.7 inhibitors, such as PF-05089771, a clinical candidate with a reported IC50 of 11 nM [1][2]. This represents a ~48-fold increase in potency.
| Evidence Dimension | IC50 for human Nav1.7 inhibition |
|---|---|
| Target Compound Data | IC50 = 0.23 nM |
| Comparator Or Baseline | PF-05089771 (a clinical-stage Nav1.7 inhibitor) IC50 = 11 nM |
| Quantified Difference | ~48-fold more potent (0.23 nM vs 11 nM) |
| Conditions | Whole-cell voltage clamp electrophysiology on HEK-293 cells expressing human Nav1.7, holding potential -130 to -110 mV |
Why This Matters
For researchers designing mechanism-of-action studies or translational pain models, superior potency at the target enables lower compound usage, reducing potential off-target effects and cost per experiment.
- [1] BindingDB. BDBM50051088 (CHEMBL3318147). Inhibition of human Nav1.7. URL: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50051088 View Source
- [2] PubMed. PF-05089771 (Clinical Nav1.7 Blocker) IC50 = 11 nM. View Source
